

# The history and development of Poloxamer 188 for scientific applications.

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## Compound of Interest

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## The Genesis and Scientific Evolution of Poloxamer 188: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Poloxamer 188**, a non-ionic triblock copolymer, has carved a significant niche in a multitude of scientific applications since its inception. This technical guide provides an in-depth exploration of the history, development, and diverse scientific applications of **Poloxamer 188**, presenting key data, experimental methodologies, and the underlying molecular mechanisms of its action.

### A Historical Overview: From Synthesis to Scientific Staple

The story of **Poloxamer 188** begins in the 1950s with the development of a series of synthetic block copolymers known as poloxamers.<sup>[1]</sup> The term "poloxamer" was later coined by Irving Schmolka, who patented these materials in 1973. These polymers are characterized by a unique triblock structure, consisting of a central hydrophobic polyoxypropylene (PPO) core flanked by two hydrophilic polyoxyethylene (PEO) chains.<sup>[1][2]</sup> This amphiphilic nature imparts surfactant properties, enabling poloxamers to interact with both aqueous and lipid environments.

**Poloxamer 188**, also widely known by its trade name Pluronic® F68, emerged as a particularly valuable member of this family.<sup>[2]</sup> With an average molecular weight of approximately 8400

Daltons, it was first approved by the U.S. Food and Drug Administration (FDA) nearly five decades ago for use as a viscosity-reducing agent in blood prior to transfusions.[1][2] Its biocompatibility and low toxicity have since paved the way for its use in a vast array of cosmetic, industrial, and pharmaceutical applications.[2] In the realm of scientific research, **Poloxamer 188** has become an indispensable tool, particularly in cell culture and drug delivery systems.

## Physicochemical Properties of Poloxamer 188

The utility of **Poloxamer 188** in scientific applications is intrinsically linked to its distinct physicochemical properties. A summary of these key characteristics is presented in the table below.

Property	Value	Reference
Average Molecular Weight	7680 - 9510 Da	[2]
Polyoxyethylene (PEO) Content	~80%	[3]
Polyoxypropylene (PPO) Content	~20%	[3]
Hydrophilic-Lipophilic Balance (HLB)	29	[2]
Appearance	White, waxy, free-flowing prilled granules or cast solid	[3]
Solubility	Freely soluble in water and alcohol	[3]

## Core Scientific Applications of Poloxamer 188

**Poloxamer 188**'s unique properties have led to its adoption in a wide range of scientific applications, from protecting cells in bioreactors to enhancing drug delivery across biological barriers.

### Shear Protection in Cell Culture

In the biopharmaceutical industry, maintaining the viability of mammalian cells in large-scale bioreactors is paramount. The mechanical stress generated by agitation and gas sparging can lead to cell damage and death. **Poloxamer 188** is widely used as a shear-protectant in cell culture media.[4] It is believed to exert its protective effects by inserting into the cell membrane, thereby increasing its integrity and resistance to shear forces.

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A common method to evaluate the shear-protective effect of **Poloxamer 188** involves subjecting cells to high shear stress in a controlled environment.

- Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in a chemically defined medium.
- Preparation of Test Conditions: Prepare media supplemented with varying concentrations of **Poloxamer 188** lots to be tested. Include a control group with no **Poloxamer 188**.
- Induction of Shear Stress: Transfer cell suspensions to baffled shake flasks. Place the flasks on an orbital shaker at a high speed (e.g., 300 rpm) for a defined period (e.g., 4 hours) to induce significant shear stress.[4]
- Assessment of Viability: After the stress period, determine the viable cell density and percent viability for each condition using a suitable method, such as trypan blue exclusion or an automated cell counter.[4]
- Analysis: Compare the viability of cells in the presence of different **Poloxamer 188** concentrations to the control group. A higher viability indicates a greater shear-protective effect.

## Membrane Sealing and Repair

One of the most remarkable properties of **Poloxamer 188** is its ability to seal damaged cell membranes.[1] This has profound implications for treating a variety of conditions characterized by membrane injury, including muscular dystrophy, heart failure, and neurodegenerative disorders.[1] The proposed mechanism involves the insertion of the hydrophobic PPO block of

the poloxamer into the damaged, more fluidic regions of the lipid bilayer, while the hydrophilic PEO chains remain in the aqueous environment, effectively "patching" the defect.

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The interaction of **Poloxamer 188** with lipid monolayers, mimicking a cell membrane, can be studied using a Langmuir trough.

- **Monolayer Formation:** A monolayer of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), is spread on an aqueous subphase in a Langmuir trough.[5]
- **Compression:** The monolayer is compressed to a surface pressure of 30 mN/m, which is comparable to that of a natural cell membrane.[5]
- **Poloxamer 188 Injection:** **Poloxamer 188** is injected into the subphase.[5]
- **Relaxation and Observation:** The monolayer is then relaxed in a stepwise manner. The insertion of **Poloxamer 188** into the monolayer is observed at surface pressures below a critical value (e.g., 23 mN/m), often visualized using fluorescence microscopy.[5]
- **Analysis:** The ability of **Poloxamer 188** to insert into the lipid monolayer at reduced surface pressures, which mimic damaged membrane regions, provides evidence for its membrane-sealing capabilities.

## Drug Delivery and Gene Therapy

The amphiphilic nature of **Poloxamer 188** makes it an excellent excipient for drug delivery systems. It can form micelles that encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability. Furthermore, **Poloxamer 188**-coated nanoparticles have been shown to enhance drug delivery across the blood-brain barrier.[6] In gene therapy, it has been used in combination with other components to form nanovesicles for delivering genetic material to cells.[7]

A common method for preparing drug-loaded nanoparticles with **Poloxamer 188** is the oil-in-water emulsion/solvent evaporation technique.[8]

- Organic Phase Preparation: Dissolve the drug (e.g., docetaxel) and a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) in an organic solvent.[8]
- Aqueous Phase Preparation: Prepare an aqueous solution containing **Poloxamer 188**, which will act as a stabilizer.
- Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
- Solvent Evaporation: Evaporate the organic solvent, leading to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated within and **Poloxamer 188** on the surface.
- Purification and Characterization: Purify the nanoparticles by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. Characterize the nanoparticles for size, morphology, drug loading, and release profile.[8]

## Modulation of Cellular Signaling Pathways

Recent research has unveiled that the biological effects of **Poloxamer 188** extend beyond its physical interactions with cell membranes to the modulation of intracellular signaling pathways. This adds another layer of complexity and therapeutic potential to this versatile polymer.

### Inhibition of the p38 MAPK Pathway

Studies have demonstrated that **Poloxamer 188** can inhibit the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By repressing the phosphorylation of p38, **Poloxamer 188** can exert neuroprotective and anti-inflammatory effects.[2][3]

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### Modulation of the NF-κB Signaling Pathway

**Poloxamer 188** has also been shown to inhibit the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[9] NF- $\kappa$ B is a crucial transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting the NF- $\kappa$ B pathway, **Poloxamer 188** can contribute to its anti-inflammatory properties.[9]

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## Conclusion

From its origins as a synthetic polymer, **Poloxamer 188** has evolved into a multifaceted tool with significant scientific and therapeutic implications. Its unique physicochemical properties underpin its utility as a shear protectant, a membrane-sealing agent, and a versatile component in drug delivery systems. The emerging understanding of its ability to modulate key cellular signaling pathways further expands its potential applications. This technical guide has provided a comprehensive overview of the history, properties, and scientific applications of **Poloxamer 188**, offering valuable insights for researchers and professionals in the fields of life sciences and drug development. The continued exploration of this remarkable polymer promises to unlock new avenues for scientific discovery and therapeutic innovation.

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## References

- 1. Poloxamer 188 (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poloxamer 188 (P188), A Potential Polymeric Protective Agent for Central Nervous System Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poloxamer-188 Adjuvant Efficiently Maintains Adaptive Immunity of SARS-CoV-2 RBD Subunit Vaccination through Repressing p38MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]

- 5. Scholars@Duke publication: Membrane sealing copolymer surfactant poloxamer 188 inserts into lipid monolayers at reduced surface pressures [scholars.duke.edu]
- 6. Combination chemotherapy via poloxamer 188 surface-modified PLGA nanoparticles that traverse the blood-brain-barrier in a glioblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poloxamer 188 (p188) as a membrane resealing reagent in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Poloxamer 188 - PubChem [pubchem.ncbi.nlm.nih.gov]
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